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Compound of Interest

Compound Name: 4-Chloropyridazin-3-amine

CAS No.: 1353101-17-3

Cat. No.: B2642291

Get Quote

Title: 4-Chloropyridazin-3-amine (CAS 1353101-17-3): Structural Properties, Synthetic

Methodologies, and Applications in Drug Discovery

Executive Summary
4-Chloropyridazin-3-amine is a highly versatile halogenated heterocyclic building block critical

to modern medicinal chemistry. Featuring an electron-deficient pyridazine core functionalized

with adjacent amino and chloro groups, it serves as a primary scaffold for the synthesis of

complex fused heterocycles—such as diazaindoles—and advanced pharmacophores. This

technical guide provides a comprehensive analysis of its physicochemical properties, field-

proven synthetic protocols, and its mechanistic role in drug development.

Molecular Architecture & Physicochemical Profile
The structural uniqueness of 4-chloropyridazin-3-amine lies in the ortho-relationship between

the electron-donating amino group at C3 and the electron-withdrawing chlorine atom at C4.

This push-pull electronic configuration dictates its regioselectivity in cross-coupling and

nucleophilic substitution reactions.
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Table 1: Physicochemical and Structural Properties

Property Value

Chemical Name 4-Chloropyridazin-3-amine

Synonyms
3-Amino-4-chloropyridazine; 4-Chloro-3-

pyridazinamine

CAS Number 1353101-17-3[1]

Molecular Formula C4H4ClN3[1]

Molecular Weight 129.55 g/mol [1]

SMILES String NC1=NN=CC=C1Cl[1]

Appearance Off-white solid[2]

Storage Conditions
2-8°C (Cold-chain recommended for long-term

stability)[2]

Synthetic Methodologies: Regioselective Amination
The primary synthetic route to 4-chloropyridazin-3-amine involves the nucleophilic aromatic

substitution (SNAr) of 3,4-dichloropyridazine with ammonia. Due to the electronic asymmetry of

the pyridazine ring, this reaction typically yields a mixture of isomers (4-amino-3-

chloropyridazine and 3-amino-4-chloropyridazine)[3]. The protocol below details the synthesis

and the critical chromatographic separation required to isolate the target compound.

3,4-Dichloropyridazine NH3 / Absolute EtOH
0°C to 125°C

Isomeric Mixture
(SNAr Reaction)

Silica Gel
Chromatography

4-Chloropyridazin-3-amine
(Target Isomer) Minor Fraction

4-Amino-3-chloropyridazine
(Major Isomer)

 Major Fraction
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Figure 1: Synthetic workflow and isomeric separation of 4-chloropyridazin-3-amine.

Step-by-Step Protocol: Synthesis and Isolation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.bldpharm.com/products/1353101-17-3.html
https://www.bldpharm.com/products/1353101-17-3.html
https://www.bldpharm.com/products/1353101-17-3.html
https://www.bldpharm.com/products/1353101-17-3.html
https://www.rlavie.com/Pyridazine/4-chloro-3-Pyridazinamine.html
https://www.rlavie.com/Pyridazine/4-chloro-3-Pyridazinamine.html
https://www.benchchem.com/product/b2642291/docs?utm_src=pdf-body#4-chloropyridazin-3-amine-cas-number-and-structure
https://edepot.wur.nl/200608
https://www.benchchem.com/product/b2642291/docs?utm_src=pdf-body-img#4-chloropyridazin-3-amine-cas-number-and-structure
https://www.benchchem.com/product/b2642291/docs?utm_src=pdf-body#4-chloropyridazin-3-amine-cas-number-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2642291?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation: Dissolve 1.0 equivalent of 3,4-dichloropyridazine in absolute ethanol.

Causality: Absolute ethanol is strictly required to prevent the hydrolysis of the highly reactive

chloropyridazine into the corresponding pyridazinone, which would occur rapidly in the

presence of trace water[3].

Amination: Saturate the solution with anhydrous ammonia gas at 0°C. Causality: Lowering

the temperature to 0°C maximizes the solubility of ammonia gas in the ethanolic solvent,

ensuring a high molar excess of the nucleophile to drive the reaction forward.

Reaction Execution: Seal the mixture in a pressure tube and heat to 125°C for 6 hours.

Causality: The SNAr on the electron-deficient pyridazine ring requires elevated temperatures

and pressure to overcome the activation energy barrier for the amination of the less reactive

chloro position[3].

Solvent Removal & Extraction: Cool the reaction to room temperature, evaporate the ethanol

under reduced pressure, and extract the crude residue with boiling ethyl acetate. Causality:

Boiling ethyl acetate selectively dissolves the organic aminated products while leaving

behind the insoluble inorganic ammonium chloride (NH4Cl) byproduct, creating a self-

validating initial purification step.

Chromatographic Separation: Purify the crude mixture via silica gel column chromatography

using an ethyl acetate/methanol (10:1) gradient. Causality: The two isomers exhibit distinct

polarities due to the different hydrogen-bonding capacities of the amino group at the 3-

versus 4-position. Careful fraction collection isolates the target 4-chloropyridazin-3-amine
from the major 4-amino-3-chloropyridazine isomer[3].

Applications in Medicinal Chemistry & Drug
Development
4-Chloropyridazin-3-amine is a critical precursor in the synthesis of advanced therapeutic

agents. Its bifunctional nature allows for sequential cross-coupling and cyclization reactions.

Synthesis of 6,8-Diazaindoles
Diazaindoles are bioisosteres of indoles and purines, frequently utilized in kinase inhibitor

design. 4-Chloropyridazin-3-amine reacts with (2-ethoxyvinyl)boronic acid pinacol ester to
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form 6,8-diazaindole with high yields (up to 88%)[4].

4-Chloropyridazin-3-amine

Suzuki-Miyaura Coupling
Pd(dppf)Cl2, Base, 90°C

(2-Ethoxyvinyl)boronic acid

Vinyl Ether Intermediate

Acid-Catalyzed Cyclization
(Hydrolysis & Condensation)

6,8-Diazaindole
(Kinase Inhibitor Scaffold)
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Figure 2: Two-step synthesis of 6,8-diazaindole via Suzuki-Miyaura coupling and cyclization.

Step-by-Step Protocol: 6,8-Diazaindole Synthesis

Catalyst Preparation: Load a Schlenk flask with 4-chloropyridazin-3-amine, (2-

ethoxyvinyl)boronic acid pinacol ester, Pd(dppf)Cl2, and K2CO3. Causality: The bidentate

dppf ligand provides steric bulk and electron density that stabilizes the palladium

intermediate, preventing catalyst deactivation during the coupling of the electron-deficient

pyridazine[4].

Cross-Coupling: Add a degassed 1,4-dioxane/water mixture under argon and heat to 90°C

for 12 hours. Causality: The inert argon atmosphere prevents the oxidation of the active

Pd(0) species to inactive Pd(II) complexes, ensuring efficient catalytic turnover.
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Cyclization: Treat the resulting intermediate with aqueous HCl. Causality: The acid

hydrolyzes the ethoxyvinyl group to an aldehyde, which subsequently undergoes an

intramolecular condensation with the adjacent amino group at the 3-position to form the

pyrrole ring of the diazaindole[4].

Development of DPPM and Anticancer Pharmacophores
Beyond building blocks, 4-chloropyridazin-3-amine is directly incorporated into complex

pharmacophores like DPPM ([4-[2-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl]-pyridazin-3-

ylmethanone derivatives). DPPM is synthesized by reacting 4-chloropyridazin-3-amine with

3,4-dichlorobenzyl chloride and piperazine[5]. DPPM exhibits significant biological activity,

including the induction of apoptosis in various cancer cell lines, making it a valuable tool

compound for oncology research[5].

Analytical Characterization & Validation Protocols
To ensure scientific integrity and self-validation of the synthesized 4-chloropyridazin-3-amine,

the following analytical suite is mandatory:

1H NMR (DMSO-d6): Confirms the regiochemistry. The protons on the pyridazine ring (C5

and C6) will exhibit distinct coupling constants (typically J = 4.5 - 5.0 Hz for ortho coupling).

The broad singlet of the -NH2 group should integrate to 2 protons and disappear upon D2O

exchange.

LC-MS (ESI+): Validates the molecular weight. The mass spectrum must show the[M+H]+

peak at m/z 130.0, with a characteristic 3:1 isotopic pattern at m/z 132.0 confirming the

presence of a single chlorine atom[1].

HPLC: Ensures purity (>98% required for downstream cross-coupling). A reverse-phase C18

column with a water/acetonitrile gradient (supplemented with 0.1% TFA) is standard for

resolving the target from any residual 4-amino-3-chloropyridazine isomer[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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